ethyl 1-benzyl-1H-imidazole-2-carboxylate
Overview
Description
Ethyl 1-benzyl-1H-imidazole-2-carboxylate is a chemical compound with the CAS Number: 865998-45-4 . It has a molecular weight of 230.27 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of ethyl 1-benzyl-1H-imidazole-2-carboxylate and similar compounds has been a subject of research . These compounds are often prepared in two steps by alkylation of the ethyl 1H-imidazole-2-carboxylate with the corresponding alkyl or benzyl halide, followed by ester hydrolysis.Molecular Structure Analysis
The InChI code for ethyl 1-benzyl-1H-imidazole-2-carboxylate is 1S/C13H14N2O2/c1-2-17-13(16)12-14-8-9-15(12)10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 . The compound’s structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
While specific chemical reactions involving ethyl 1-benzyl-1H-imidazole-2-carboxylate are not mentioned in the search results, imidazole compounds are key components to functional molecules that are used in a variety of everyday applications .Physical And Chemical Properties Analysis
Ethyl 1-benzyl-1H-imidazole-2-carboxylate is a powder at room temperature . It has a molecular weight of 230.27 .Scientific Research Applications
Synthesis and Biological Evaluation
A study focused on the synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives, which involved the reaction of the corresponding ethyl ester with ethylenediamine. These compounds were evaluated for their cardiovascular effects, specifically as potential antihypertensive agents. The most active compounds on mean arterial blood pressure were those with high affinities for imidazoline binding sites and alpha(2) receptors, indicating the relevance of ethyl 1-benzyl-1H-imidazole-2-carboxylate derivatives in cardiovascular research (Touzeau et al., 2003).
Radioligand Development
Another application involved the synthesis of ethyl 8-fluoro-5,6-dihydro-5-[11C]methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate (RO 15.1788-11C), a benzodiazepine antagonist labeled with carbon-11. This compound was developed for in vivo studies of central benzodiazepine receptors using positron emission tomography, highlighting its use in neuroimaging and the study of neurological disorders (Maziére et al., 1984).
Central Nervous System Activity
Research on the synthesis and central nervous system activity of N-substituted derivatives of 1-arylimidazolidyn-2-ylideneurea and their cyclization products revealed compounds with antinociceptive and serotoninergic activity. These findings suggest the potential of ethyl 1-benzyl-1H-imidazole-2-carboxylate derivatives in developing treatments for pain and serotonin-related disorders (Szacon et al., 2015).
Anticonvulsant Activity
In another study, a series of N-[(2,3,4,6-tetramethylbenzoyl)alkyl]imidazoles and N-([beta-(2,3,5,6-tetramethylphenyl)-beta-hydroxy]ethyl)imidazoles were synthesized and tested for anticonvulsant activity. These compounds demonstrated significant activity against electroshock and pentylenetetrazole convulsions in mice, suggesting the potential of ethyl 1-benzyl-1H-imidazole-2-carboxylate derivatives in epilepsy treatment (Leonardi et al., 1981).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 1-benzylimidazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-17-13(16)12-14-8-9-15(12)10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHCKQVOPBTOEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CN1CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653842 | |
Record name | Ethyl 1-benzyl-1H-imidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-benzyl-1H-imidazole-2-carboxylate | |
CAS RN |
865998-45-4 | |
Record name | Ethyl 1-benzyl-1H-imidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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